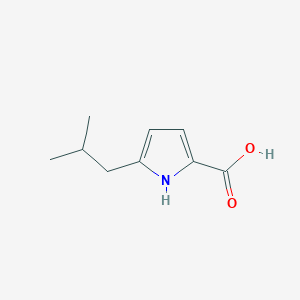
3-Chloroisoquinolin-8-amine
Descripción general
Descripción
3-Chloroisoquinolin-8-amine, also known as 3-CIQA, is an organic molecule with a wide range of applications in scientific research. It is a type of amine that is widely used as a reagent in various organic synthesis reactions and has been studied for its potential use in drug development. 3-CIQA has been used in many different fields, such as biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research has demonstrated the synthesis of new compounds, including those related to 3-Chloroisoquinolin-8-amine, with significant antibacterial activities. For instance, 8-nitrofluoroquinolone derivatives have been synthesized, showing interesting antibacterial activity against both gram-positive and gram-negative strains. Compounds such as p-toluidine, p-chloroaniline, and aniline derivatives exhibited good activity against S. aureus, with minimum inhibitory concentration (MIC) values in the range of approximately 2-5 µg/mL, suggesting potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Anticancer Compounds
The synthesis of 1-aminoisoquinolines with heterocyclic substituents in position 3 has been explored, indicating their potential as promising families of anticancer compounds. The study involved the conversion of 1-chloro-3-hetarylisoquinolines to 1-aminoisoquinolines, highlighting the versatility of chloroisoquinoline derivatives in synthesizing compounds with possible anticancer applications (Konovalenko et al., 2020).
Synthesis of Nevirapine Analogue
A novel method for preparing 3-amino-2-chloropyridines has led to the synthesis of an isoquinoline analogue of Nevirapine, a reverse transcriptase inhibitor. This research opens up new avenues for the synthesis of compounds that could potentially be used in antiretroviral therapy (Bakke & Říha, 2001).
Cytotoxic and Fluorescent Properties
Studies on 3-hydroxyquinolin-4(1H)-one derivatives have uncovered their cytotoxic activity against various cancer cell lines, along with their fluorescence properties. This dual functionality indicates potential applications in cancer therapy and imaging (Kadrić et al., 2014).
Palladium-Catalyzed Amination
Research has also focused on the palladium-catalyzed amination of 1-chloroisoquinolines, leading to the formation of novel isoquinoline derivatives. This method highlights the synthetic utility of chloroisoquinoline compounds in creating complex structures with potential biological activities (Prabakaran et al., 2010).
Propiedades
IUPAC Name |
3-chloroisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUFDDAJJWKINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308216 | |
| Record name | 8-Isoquinolinamine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-8-amine | |
CAS RN |
1374652-27-3 | |
| Record name | 8-Isoquinolinamine, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinamine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















